N-(4-chlorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O2S2 and its molecular weight is 461.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimalarial Activity
Research has shown that compounds with structural similarities to the specified chemical, specifically thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines, have been synthesized and evaluated for their antimalarial effects. These studies highlight the potential of such compounds in developing new antimalarial agents, demonstrating significant activity against Plasmodium berghei in mice (Werbel, Elslager, & Chu, 1973).
Antiasthma Agents
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines derivatives have been identified as potential antiasthma agents. The human basophil histamine release assay has found these compounds active as mediator release inhibitors, indicating their potential application in treating asthma and related respiratory conditions (Medwid et al., 1990).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety, related to the specified chemical structure, have been synthesized and assessed for their insecticidal properties against Spodoptera littoralis, the cotton leafworm. This research indicates the potential use of such compounds in agricultural pest control strategies (Fadda et al., 2017).
Potential Anti-inflammatory Activity
Research into derivatives of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one has shown promising anti-inflammatory activity. These compounds were evaluated using the xylene-induced ear-edema test in mice, with certain derivatives exhibiting significant inhibition of inflammation, suggesting potential applications in developing new anti-inflammatory medications (Pan et al., 2015).
Antimicrobial Activity
Compounds with structural components similar to the specified chemical have been synthesized and demonstrated potent antimicrobial activity against various bacterial and fungal strains. This underscores the potential of such compounds in developing new antimicrobial agents to combat resistant microbial strains (El Azab & Elkanzi, 2014).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S2/c1-12(2)7-9-25-18(28)17-15(8-10-29-17)26-19(25)23-24-20(26)30-11-16(27)22-14-5-3-13(21)4-6-14/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSUGNXPXONSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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